N-hydroxy-2-pyridinecarboximidoyl chloride
Overview
Description
N-hydroxy-2-pyridinecarboximidoyl chloride is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel N-Substituted Imidamide Derivatives
A study by Aksamitowski et al. (2017) reports the efficient synthesis of long-chain N’-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, highlighting their potential in diverse applications (Aksamitowski et al., 2017).
Metal Extraction
Wojciechowska et al. (2017) found that hydrophobic N’-alkyloxypyridine carboximidamides are efficient extractants for zinc(II) from acidic chloride solutions, indicating their utility in metal extraction processes (Wojciechowska et al., 2017).
Catalysis in Organic Reactions
Meng et al. (2018) explored the use of N-(2-Hydroxy-ethyl)-pyridinium chloride as a promoter in DABCO-catalyzed Knoevenagel condensation reactions. This highlights the role of similar compounds in enhancing the efficiency of organic reactions (Meng et al., 2018).
Antibacterial Activity
Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl) benzamides and tested their antibacterial activity, indicating potential applications in the development of new antibacterial agents (Mobinikhaledi et al., 2006).
Organometallic Catalysis
Rojas et al. (2007) discussed the use of pyridine-based ligands in nickel ethylene polymerization and copolymerization, suggesting their applicability in organometallic catalysis (Rojas et al., 2007).
Ligands in Homogeneous Catalysis
Wang et al. (2013) reported on the application of hydroxy-substituted pyridine-like N-heterocycles as ligands in homogeneous catalysis, particularly in hydrogen storage-related transformations (Wang et al., 2013).
properties
IUPAC Name |
N-hydroxypyridine-2-carboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-pyridinecarboximidoyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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